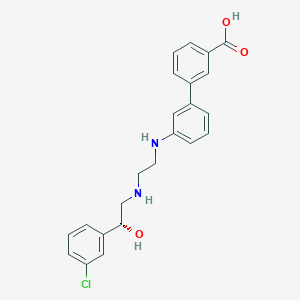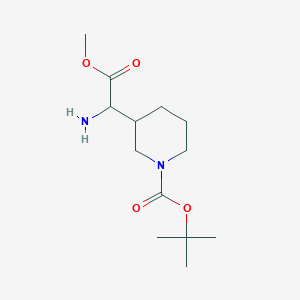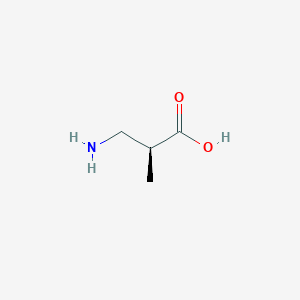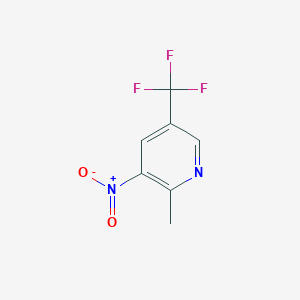
5-(Benzyloxy)pentanoic acid
Übersicht
Beschreibung
5-(Benzyloxy)pentanoic acid: is an organic compound with the molecular formula C12H16O3. It is also known as 5-(phenylmethoxy)pentanoic acid. This compound is characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanoic acid chain. It appears as a white crystalline powder and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pentanoic acid typically involves the esterification of benzyloxy alcohol with pentanoic acid. One common method is the reaction of benzyloxy alcohol with pentanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Benzyloxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-(benzyloxy)pentanol.
Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Benzyloxy)pentanoic acid is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: this compound derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a monomer in the synthesis of copolyesters through lipase-catalyzed ring-opening polymerization .
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)pentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2. This inhibition prevents the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators . The compound’s benzyloxy group allows it to interact with hydrophobic pockets in the enzyme, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 5-(Benzyloxycarbonylamino)pentanoic acid
- 5-(Phenylmethoxy)pentanoic acid
- 5-(Benzyloxycarbonyl)pentanoic acid
Comparison: 5-(Benzyloxy)pentanoic acid is unique due to its benzyloxy group, which imparts distinct chemical properties. Compared to 5-(Benzyloxycarbonylamino)pentanoic acid, it lacks the amino group, making it less reactive in nucleophilic substitution reactions. Additionally, the presence of the benzyloxy group enhances its solubility in organic solvents compared to 5-(Benzyloxycarbonyl)pentanoic acid .
Eigenschaften
IUPAC Name |
5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWSDBAURXMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439597 | |
| Record name | 5-BENZYLOXYPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64740-39-2 | |
| Record name | 5-BENZYLOXYPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














